1-{2-[1-(4-Fluorobenzoyl)piperidin-2-yl]ethyl}azepane
CAS No.:
Cat. No.: VC15305826
Molecular Formula: C20H29FN2O
Molecular Weight: 332.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H29FN2O |
|---|---|
| Molecular Weight | 332.5 g/mol |
| IUPAC Name | [2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-(4-fluorophenyl)methanone |
| Standard InChI | InChI=1S/C20H29FN2O/c21-18-10-8-17(9-11-18)20(24)23-15-6-3-7-19(23)12-16-22-13-4-1-2-5-14-22/h8-11,19H,1-7,12-16H2 |
| Standard InChI Key | UYULQYXBYQPHDE-UHFFFAOYSA-N |
| Canonical SMILES | C1CCCN(CC1)CCC2CCCCN2C(=O)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
1-{2-[1-(4-Fluorobenzoyl)piperidin-2-yl]ethyl}azepane belongs to the class of bicyclic amines with a fused piperidine-azepane framework. The substitution of a fluorine atom at the para position of the benzoyl group enhances its electronic and steric profile compared to non-fluorinated analogs .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 1-{2-[1-(4-Fluorobenzoyl)piperidin-2-yl]ethyl}azepane |
| Molecular Formula | CHFNO |
| Molecular Weight | 332.5 g/mol |
| Canonical SMILES | C1CCCN(CC1)CCC2CCCCN2C(=O)C3=CC=C(C=C3)F |
| Topological Polar Surface | 32.3 Ų |
| Hydrogen Bond Acceptors | 3 |
The fluorine atom in the benzoyl group contributes to increased metabolic stability and binding affinity to hydrophobic pockets in biological targets .
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of 1-{2-[1-(4-Fluorobenzoyl)piperidin-2-yl]ethyl}azepane likely involves multi-step reactions:
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Piperidine Functionalization: Introduction of the ethyl-azepane chain via alkylation or reductive amination of piperidin-2-yl intermediates .
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Acylation: Reaction of the piperidine nitrogen with 4-fluorobenzoyl chloride under Schotten-Baumann conditions or using coupling agents like HATU .
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Purification: Chromatographic techniques (e.g., HPLC) to isolate the final product.
Table 2: Key Synthetic Intermediates
| Intermediate | Role in Synthesis |
|---|---|
| Piperidin-2-yl-ethyl-azepane | Core bicyclic scaffold |
| 4-Fluorobenzoyl chloride | Acylating agent |
Biological Activities and Mechanisms
Central Nervous System (CNS) Modulation
Structurally related compounds exhibit affinity for serotonin (5-HT) and dopamine (D2) receptors, suggesting potential antidepressant or anxiolytic effects . The fluorobenzoyl moiety may enhance blood-brain barrier permeability due to increased lipophilicity .
| Target | Potential Effect |
|---|---|
| 5-HT Receptor | Mood regulation |
| EGFR Kinase | Inhibition of tumor proliferation |
Pharmacokinetic and Toxicological Profile
Absorption and Distribution
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Lipophilicity: LogP ≈ 3.2 (predicted), favoring cellular uptake .
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Plasma Protein Binding: Estimated >85% due to aromatic and hydrophobic groups .
Metabolism and Excretion
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Primary Metabolites: N-dealkylation and hydroxylation of the azepane ring.
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CYP450 Involvement: Likely substrates of CYP3A4 and CYP2D6 .
Toxicity Considerations
Applications and Future Directions
Therapeutic Applications
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Neurological Disorders: Potential use in depression or anxiety due to serotonergic activity.
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Oncology: Combination therapies with chemotherapeutic agents .
Research Priorities
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Target Validation: CRISPR screens to identify primary biological targets.
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In Vivo Efficacy: Rodent models of depression or xenograft tumors.
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Safety Profiling: Chronic toxicity studies in preclinical models.
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